![molecular formula C18H16N2OS B2476847 4-甲基-N-[4-(4-甲基苯基)-1,3-噻唑-2-基]苯甲酰胺 CAS No. 103966-02-5](/img/structure/B2476847.png)
4-甲基-N-[4-(4-甲基苯基)-1,3-噻唑-2-基]苯甲酰胺
描述
4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that belongs to the thiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
抗癌活性
已经探索了4-甲基-N-[4-(4-甲基苯基)-1,3-噻唑-2-基]苯甲酰胺及其衍生物的潜在抗癌活性。例如,一系列取代苯甲酰胺,包括类似化合物,对乳腺癌、肺癌、结肠癌和卵巢癌等各种癌细胞系表现出中等至优异的抗癌活性。与参考药物依托泊苷相比,这些化合物表现出显著的抑制效果,表明它们有望成为有效的抗癌药物(Ravinaik et al., 2021)。
抗微生物特性
与4-甲基-N-[4-(4-甲基苯基)-1,3-噻唑-2-基]苯甲酰胺结构相关的化合物已被合成并评估其抗微生物特性。一系列N-苯基-4-(4-(噻唑-2-基)-苯基)-噻唑-2-胺衍生物表现出强大的抗微生物活性,对革兰氏阳性和阴性细菌菌株以及真菌菌株均具有活性。其中一些分子在对抗病原菌株方面表现出优于参考药物的效果,尤其是对革兰氏阳性细菌(Bikobo et al., 2017)。
超分子凝胶剂
关于N-(噻唑-2-基)苯甲酰胺衍生物的研究,包括类似于4-甲基-N-[4-(4-甲基苯基)-1,3-噻唑-2-基]苯甲酰胺的化合物,揭示了它们作为超分子凝胶剂的潜力。这些化合物对乙醇/水和甲醇/水混合物显示出凝胶化行为。凝胶化特性归因于多种非共价相互作用和甲基官能团的存在,这些因素影响了凝胶化/非凝胶化行为(Yadav & Ballabh, 2020)。
抗真菌剂
与N-(噻唑-2-基)苯甲酰胺衍生物密切相关的化合物,类似于4-甲基-N-[4-(4-甲基苯基)-1,3-噻唑-2-基]苯甲酰胺,已被合成并测试其抗真菌特性。一些新合成的化合物,包括2-羟基-5-(1,3-噻唑-5-基)苯甲酰胺及其衍生物,表现出有希望的抗真菌活性,表明它们有潜力用作抗真菌剂(Narayana et al., 2004)。
作用机制
Mode of Action
It is speculated that the compound may interact with its targets through acid-base reactions . The exact nature of these interactions and the resulting changes in the biological system are yet to be elucidated.
Biochemical Pathways
It is suggested that the compound may be involved in the acylation reaction process
属性
IUPAC Name |
4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-3-7-14(8-4-12)16-11-22-18(19-16)20-17(21)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUIWYBAUJKUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2476764.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-naphthalen-1-ylbenzamide](/img/structure/B2476767.png)

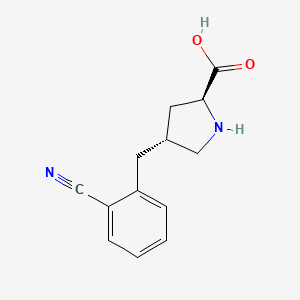
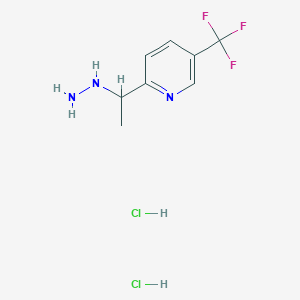

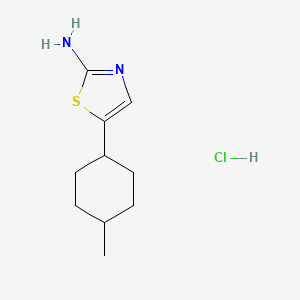
![N-ethyl-1-{[5-(4-methoxybenzoyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2476777.png)
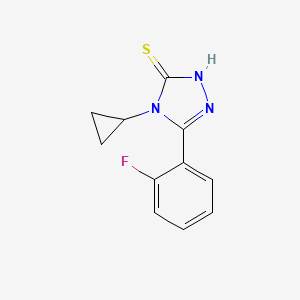
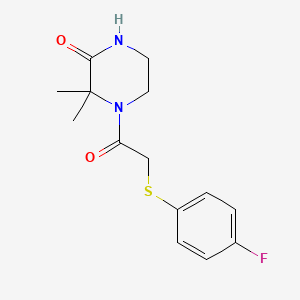

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2476784.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2476787.png)